molecular formula C22H28FN3O4S B2924583 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide CAS No. 897613-53-5

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2924583
CAS No.: 897613-53-5
M. Wt: 449.54
InChI Key: HVGQETFCBGKZTH-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Linking to Benzamide: The sulfonylated piperazine is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-17(2)30-19-9-7-18(8-10-19)22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQETFCBGKZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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